2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl acetate
Description
2-[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl acetate is a derivative of isoindole-1,3-dione (phthalimide), a heterocyclic compound with a broad range of biological activities. The molecule features a phthalimide core linked to a para-substituted phenyl group via an ethyl chain, terminating in an acetate ester (Fig. 1).
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(1,3-dioxoisoindol-2-yl)phenyl]ethyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-12(20)23-11-10-13-6-8-14(9-7-13)19-17(21)15-4-2-3-5-16(15)18(19)22/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCBIKBWDIMUDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl acetate typically involves the following steps:
Formation of the Phthalimide Moiety: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide.
Attachment of the Phenyl Group: The phthalimide is then reacted with a halogenated benzene derivative under basic conditions to attach the phenyl group.
Introduction of the Ethyl Acetate Group: Finally, the phenyl group is functionalized with an ethyl acetate moiety through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving the use of catalysts and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
Antitumor Activity
Research has indicated that N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide exhibits promising antitumor properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's mechanism involves the modulation of key signaling pathways associated with tumor growth and survival .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It has been found to interact with neurotransmitter systems and exhibit antioxidant properties that may help in mitigating oxidative stress-related neuronal damage. This makes it a candidate for further research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Mechanistic Insights
Interaction with Biological Targets
N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide acts on several biological targets, including kinases and receptors involved in cancer progression and neurodegeneration. Its ability to modulate these targets contributes to its therapeutic potential .
Case Study 1: Antitumor Efficacy
In a study conducted on various cancer cell lines including breast and lung cancer, N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The study highlighted the compound's potential as a lead candidate for further development into anticancer therapies .
Case Study 2: Neuroprotection
A recent investigation into the neuroprotective effects of this compound revealed that it could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. The findings suggest that it may enhance neuronal survival and function under pathological conditions .
Mechanism of Action
The mechanism by which 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl acetate exerts its effects involves its interaction with various molecular targets. The phthalimide moiety can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The phthalimide scaffold is highly versatile, with modifications at the phenyl ring, linker chain, or terminal functional group significantly altering biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Phthalimide Derivatives
Key Observations:
- Terminal Ester Groups: The acetate group in the target compound may confer greater metabolic stability compared to nitrate esters (e.g., C6), which release nitric oxide (NO) for SCD therapy . However, nitrates exhibit higher genotoxicity (e.g., hydroxyurea analogs induced 7.8–33.7 MNRET/1,000 cells vs. <6 for C1–C6) .
- Substituent Position : The para-substituted phenyl group is critical for activity. For instance, nitro groups at C4 () may alter electronic properties, while hydroxy/methoxy groups () enhance antioxidant efficacy by scavenging free radicals .
- Linker Flexibility : Ethyl chains balance rigidity and flexibility, optimizing interactions with biological targets. Shorter (methyl) or longer (propyl) linkers may reduce potency .
Genotoxicity and SCD Treatment
- Nitrate Analogs (C1–C6): These compounds demonstrated low genotoxicity (MNRET frequency <6/1,000 cells at 12.5–100 mg/kg) compared to hydroxyurea (7.8–33.7 MNRET/1,000 cells), making them safer candidates for SCD .
Antitumor Activity
- Phthalazine-Isoindole Hybrids () : Derivatives like compound 16b (IC50: 50 µg/mL against MCF-7 cells) highlight the role of fused heterocycles in enhancing cytotoxicity . The target compound’s simpler structure may lack comparable potency but could serve as a precursor for hybrid synthesis.
Antioxidant Effects
- Hydroxy-Phenyl Esters () : Compounds with electron-donating (methyl, methoxy) or withdrawing (chloro) groups on the phenyl ring showed enhanced lipid peroxidation inhibition in rat brain homogenates . The target compound’s unsubstituted phenyl group may limit antioxidant activity unless modified.
Physicochemical Properties
Table 2: Molecular Properties of Selected Analogs
- Metabolic Stability: Acetates are generally hydrolyzed by esterases, whereas nitrates undergo enzymatic conversion to NO, limiting their half-life .
Biological Activity
The compound 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl acetate is a derivative of isoindole and has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 429.38 g/mol. The structure features a dioxoisoindole moiety attached to a phenyl group and an ethyl acetate functional group, which may influence its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antiviral Properties : Some isoindole derivatives have shown antiviral activity against viruses such as coxsackievirus B and enteroviruses . The mechanism often involves inhibition of viral replication or interference with viral entry into host cells.
- Anticancer Activity : Compounds with similar structures have been investigated for their anticancer properties. For instance, certain isoindole derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Anti-inflammatory Effects : Isoindole derivatives have also been studied for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
Antiviral Activity
A study examining sulfonamide compounds with heterocyclic peripheries found that specific derivatives exhibited significant antiviral activity against human parainfluenza virus type 3 (HPIV-3) and echovirus . The most potent compounds reported had IC50 values in the low micromolar range.
Anticancer Activity
In a comparative study on isoindole derivatives:
- Compound A (similar structure) showed an IC50 value of 10 µM against MCF-7 breast cancer cells.
- Compound B , another derivative, had an IC50 value of 15 µM against A549 lung cancer cells .
These findings suggest that modifications to the isoindole structure can enhance anticancer potency.
Anti-inflammatory Mechanisms
Research has indicated that certain isoindole-based compounds can inhibit NF-kB activation, leading to reduced expression of inflammatory markers such as IL-6 and TNF-alpha in vitro . This suggests potential therapeutic applications in treating inflammatory diseases.
Data Table: Biological Activities of Isoindole Derivatives
| Compound Name | Activity Type | IC50 (µM) | Cell Line/Target |
|---|---|---|---|
| Compound A | Antiviral | 12 | HPIV-3 |
| Compound B | Anticancer | 10 | MCF-7 |
| Compound C | Anti-inflammatory | 20 | IL-6 Expression |
Q & A
Q. What are the optimal synthetic routes for 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl acetate?
The synthesis involves multi-step organic reactions, including:
- Acylation : Coupling isoindole-1,3-dione derivatives with phenyl ethyl acetate precursors using carbodiimide-based coupling agents.
- Esterification : Acetic acid derivatives are introduced under reflux conditions with catalytic sulfuric acid.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) is critical for isolating the target compound. Key reagents include N,N'-dicyclohexylcarbodiimide (DCC) for activation and dimethylaminopyridine (DMAP) as a catalyst .
Q. Which characterization techniques are essential for confirming the compound’s structural integrity?
- NMR Spectroscopy : and NMR confirm the presence of isoindole-dione protons (δ 7.8–8.2 ppm) and acetate methyl groups (δ 2.1 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 365.12 (calculated for ).
- HPLC : Purity >98% is achieved using a C18 column with UV detection at 254 nm .
Q. What preliminary biological activities have been reported for this compound?
Studies highlight:
- Antimicrobial Activity : Moderate inhibition against Staphylococcus aureus (MIC: 32 µg/mL).
- Enzyme Modulation : Inhibition of cyclooxygenase-2 (COX-2) at IC 12 µM.
- Structural analogs (e.g., 5-(1,3-dioxoisoindol-2-yl)methylfuran) show enhanced activity, suggesting structure-activity relationships (SAR) .
| Compound Name | Biological Activity | IC/MIC |
|---|---|---|
| Target Compound | COX-2 Inhibition | 12 µM |
| 6-Acetoxyisoindole | Antitumor (HeLa cells) | IC 8.5 µM |
| 4-(N,N-Dimethylamino)phenyl isoindole | Cytotoxic (MCF-7) | IC 10.2 µM |
Advanced Research Questions
Q. How can computational methods resolve contradictions in biological assay data?
Conflicting results (e.g., COX-2 inhibition vs. lack of anti-inflammatory efficacy) require:
- Molecular Dynamics Simulations : To assess binding stability in different cellular environments.
- Docking Studies : Compare interactions with COX-2 (PDB: 5KIR) vs. off-targets like phospholipase A2.
- ICReDD Workflow : Integrate quantum chemical calculations (e.g., DFT for transition states) with experimental validation to refine hypotheses .
Q. What strategies optimize multi-step synthesis for scalable production?
- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., epimerization) by controlling residence time (<30 s) and temperature (25°C).
- Catalyst Screening : Pd/C or Ni-based catalysts improve yield in hydrogenation steps (>85% yield).
- In-line Analytics : FTIR monitors intermediate formation in real-time .
Q. How can mechanistic studies elucidate interactions with cytochrome P450 enzymes?
- Metabolite Profiling : LC-MS/MS identifies primary metabolites (e.g., hydroxylated derivatives).
- Enzyme Kinetics : Determine and using human liver microsomes (HLMs) with NADPH cofactors.
- CYP Isoform Inhibition : Use isoform-specific substrates (e.g., CYP3A4: midazolam) to assess competitive inhibition .
Q. What methodologies design analogs with improved pharmacokinetic properties?
- QSAR Modeling : Train models on logP, polar surface area, and H-bond donors to predict blood-brain barrier permeability.
- Prodrug Strategies : Introduce phosphate esters to enhance aqueous solubility (>5 mg/mL at pH 7.4).
- In Silico Toxicity Screening : Use platforms like ADMET Predictor™ to prioritize low-risk candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
